4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione
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Overview
Description
4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7Cl2NO3S and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a 3,5-dichloro-4-hydroxyphenyl group and two carbonyl groups at positions 3 and 5 of the thiomorpholine ring .
Preparation Methods
The synthesis of 4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with thiomorpholine-3,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione can be compared with other similar compounds, such as:
4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-2,5-dione: Differing in the position of the carbonyl groups.
4-(3,5-dichloro-4-hydroxyphenyl)piperidine-3,5-dione: Differing in the ring structure.
4-(3,5-dichloro-4-hydroxyphenyl)morpholine-3,5-dione: Differing in the heteroatom in the ring. These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
CAS No. |
1923296-28-9 |
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Molecular Formula |
C10H7Cl2NO3S |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
4-(3,5-dichloro-4-hydroxyphenyl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3S/c11-6-1-5(2-7(12)10(6)16)13-8(14)3-17-4-9(13)15/h1-2,16H,3-4H2 |
InChI Key |
LCVWMHIHJUZAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC(=C(C(=C2)Cl)O)Cl |
Purity |
0 |
Origin of Product |
United States |
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